molecular formula C10H5BrFNO3 B13543202 5-(2-Bromo-4-fluorophenyl)-1,2-oxazole-3-carboxylic acid

5-(2-Bromo-4-fluorophenyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B13543202
M. Wt: 286.05 g/mol
InChI Key: GEWVULHFCAJQOL-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-fluorophenyl)-1,2-oxazole-3-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4-fluorophenyl)-1,2-oxazole-3-carboxylic acid typically involves the reaction of 2-bromo-4-fluoroaniline with glyoxylic acid to form the corresponding oxazole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the bromination and fluorination of the phenyl ring, followed by the formation of the oxazole ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-fluorophenyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxazole carboxylic acids .

Scientific Research Applications

5-(2-Bromo-4-fluorophenyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-fluorophenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenylacetic acid
  • 2-Bromo-2-(4-fluorophenyl)acetic acid
  • 2-Bromo-4-fluorobenzoic acid

Uniqueness

5-(2-Bromo-4-fluorophenyl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H5BrFNO3

Molecular Weight

286.05 g/mol

IUPAC Name

5-(2-bromo-4-fluorophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H5BrFNO3/c11-7-3-5(12)1-2-6(7)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)

InChI Key

GEWVULHFCAJQOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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